molecular formula C21H26N6O4S B2626320 ethyl 4-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)piperidine-1-carboxylate CAS No. 1324332-07-1

ethyl 4-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)piperidine-1-carboxylate

Cat. No. B2626320
M. Wt: 458.54
InChI Key: YRAKNRTWXKBADG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “ethyl 4-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)piperidine-1-carboxylate” is a complex organic molecule. It contains several functional groups, including an imidazole ring, which is a five-membered heterocyclic moiety .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The imidazole ring, in particular, is a key component of this molecule .

Scientific Research Applications

Antimicrobial Applications

Compounds with 1,3,4-oxadiazole and benzimidazole moieties, similar to the specified compound, have been synthesized and tested for their antimicrobial properties. For instance, the synthesis and antibacterial study of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide revealed moderate to significant activity against both Gram-negative and Gram-positive bacteria (H. Khalid et al., 2016). Another study on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores evaluated their antibacterial potentials, finding moderate inhibitory effects, especially against Gram-negative bacterial strains (Kashif Iqbal et al., 2017).

Corrosion Inhibition

Benzimidazole bearing 1,3,4-oxadiazoles have been assessed for their corrosion inhibition properties on mild steel in sulphuric acid. These derivatives, including similar structures to the specified compound, have demonstrated effective corrosion inhibition through the formation of a protective layer on the steel surface, as indicated by various physicochemical and theoretical studies (P. Ammal et al., 2018).

Anticancer Applications

Research into piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids aimed at evaluating them as anticancer agents has shown promising results. Specific compounds synthesized in this manner exhibited low IC50 values, indicating strong anticancer activity relative to doxorubicin, a commonly used reference anticancer drug (A. Rehman et al., 2018).

Synthesis and Characterization

The synthetic pathways and characterization of these compounds are crucial for understanding their potential applications. Studies have detailed the synthetic routes, including regioselective epoxide ring opening and crystallization processes, to achieve the desired purity and structural integrity for biological evaluation (Xiaoping Hou et al., 2017).

Other Biological Activities

Derivatives containing the 1,3,4-oxadiazole nucleus, similar to the specified compound, have been investigated for various biological activities. This includes studies on antioxidant and antimicrobial activities of novel compounds, demonstrating their potential as therapeutic agents in treating diseases caused by oxidative stress and microbial infections (F. Bassyouni et al., 2012).

properties

IUPAC Name

ethyl 4-[[2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O4S/c1-2-30-21(29)27-11-9-14(10-12-27)22-18(28)13-32-20-26-25-19(31-20)8-7-17-23-15-5-3-4-6-16(15)24-17/h3-6,14H,2,7-13H2,1H3,(H,22,28)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAKNRTWXKBADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)CSC2=NN=C(O2)CCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)piperidine-1-carboxylate

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